molecular formula C13H18O2 B14138862 2,2-Di(propan-2-yl)-2H-1,3-benzodioxole CAS No. 4436-28-6

2,2-Di(propan-2-yl)-2H-1,3-benzodioxole

Cat. No.: B14138862
CAS No.: 4436-28-6
M. Wt: 206.28 g/mol
InChI Key: MVZVUICMIGNBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Di(propan-2-yl)-2H-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Di(propan-2-yl)-2H-1,3-benzodioxole typically involves the reaction of catechol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Di(propan-2-yl)-2H-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring, producing nitro or halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

2,2-Di(propan-2-yl)-2H-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2,2-Di(propan-2-yl)-2H-1,3-benzodioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Di(propan-2-yl)-1,3-benzodioxole: Similar structure but different substitution pattern.

    2,2-Di(propan-2-yl)-1,4-benzodioxole: Another isomer with a different arrangement of the benzodioxole ring.

    2,2-Di(propan-2-yl)-2H-1,3-benzodioxane: Similar compound with an additional oxygen atom in the ring.

Uniqueness

2,2-Di(propan-2-yl)-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

4436-28-6

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,2-di(propan-2-yl)-1,3-benzodioxole

InChI

InChI=1S/C13H18O2/c1-9(2)13(10(3)4)14-11-7-5-6-8-12(11)15-13/h5-10H,1-4H3

InChI Key

MVZVUICMIGNBAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(OC2=CC=CC=C2O1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.